6-Isopropylnicotinimidamide
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Overview
Description
6-Isopropylnicotinimidamide is a chemical compound with the molecular formula C10H15N3 It is a derivative of nicotinic acid, featuring an isopropyl group attached to the nitrogen atom of the imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then reacted with N-methylpyrrolidone, an inorganic base, and an organic solvent at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Isopropylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
6-Isopropylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-Isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylnicotinimidamide
- 6-Ethylnicotinimidamide
- 6-Butylnicotinimidamide
Uniqueness
6-Isopropylnicotinimidamide is unique due to its specific structural features, such as the isopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
6-Isopropylnicotinimidamide is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
The molecular formula of this compound is C12H16N4O, with a molecular weight of approximately 232.28 g/mol. Its structure features a nicotinic acid derivative, which is significant for its interaction with biological targets.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and have been implicated in various neurological conditions. The compound's structural similarity to nicotine allows it to act as an agonist, potentially enhancing cholinergic signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, which is vital for neurodegenerative disease prevention.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
Data Table: Biological Activities of this compound
Activity | Effect | Reference |
---|---|---|
Neuroprotection | Reduces oxidative stress | |
Anti-inflammatory | Decreases cytokine levels | |
Antimicrobial | Inhibits bacterial growth |
Case Studies
-
Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal loss in models of Alzheimer's disease. The results indicated a decrease in amyloid-beta plaque formation and improved cognitive function compared to control groups. -
Anti-inflammatory Effects
In vitro studies using human macrophages revealed that this compound decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in chronic inflammatory conditions. -
Antimicrobial Efficacy
A recent investigation tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3/c1-6(2)8-4-3-7(5-12-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI Key |
QELAZSIAEASSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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